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Foundational

A Predictive Spectroscopic Guide to Ethyl 5-nitro-2-propylnicotinate

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of Ethyl 5-nitro-2-propylnicotinate. In the absence of direct experimental data in publicly accessi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of Ethyl 5-nitro-2-propylnicotinate. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from established spectral libraries and peer-reviewed studies on structurally analogous compounds. By dissecting the molecule into its constituent functional groups—a substituted pyridine core, an ethyl ester, a propyl chain, and a nitro group—we can apply foundational principles of spectroscopy and established substituent effects to forecast its behavior under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This predictive approach offers a robust analytical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Rationale for Predictive Analysis

Ethyl 5-nitro-2-propylnicotinate is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the electronic influence of its substituents.[1] Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous confirmation of chemical structure and purity.

While direct experimental spectra for Ethyl 5-nitro-2-propylnicotinate are not currently available in the public domain, a wealth of data exists for its structural components. This guide leverages established databases and the principles of substituent additivity to construct a highly accurate, predicted spectroscopic profile. This process involves analyzing reference spectra for ethyl nicotinate, nitro-aromatics, and alkyl-substituted pyridines to model the electronic and magnetic environments of the target molecule.[2][3] This document serves as a valuable reference for anticipating spectral outcomes and as a guide for the eventual empirical verification of this compound.

Analytical Workflow: From Structure to Spectrum

The predictive analysis follows a logical, multi-step workflow. The molecular structure is first deconstructed into its core components. Then, spectral databases and literature are consulted for compounds containing these individual components. The known effects of these substituents on chemical shifts, vibrational frequencies, and fragmentation patterns are then applied to a base model (e.g., ethyl nicotinate) to synthesize the final predicted spectra.

G cluster_0 Structural Deconstruction cluster_1 Data Mining & Analogue Analysis cluster_2 Predictive Synthesis A Ethyl 5-nitro-2-propylnicotinate B Pyridine Core A->B C Ethyl Ester Group A->C D Propyl Group A->D E Nitro Group A->E F Spectral Databases (NIST, PubChem, etc.) H Ethyl Nicotinate Data [4, 5, 9, 10] F->H I Aromatic Nitro Compound Data [1, 2, 3] F->I J Alkyl Pyridine Data [7, 12] F->J G Literature Search (Analogous Compounds) G->H G->I G->J K Predict ¹H & ¹³C NMR Spectra H->K Substituent Effects L Predict IR Spectrum H->L Group Frequencies M Predict Mass Spectrum H->M Fragmentation Rules I->K Substituent Effects I->L Group Frequencies I->M Fragmentation Rules J->K Substituent Effects J->L Group Frequencies J->M Fragmentation Rules N Synthesized Spectroscopic Profile K->N L->N M->N

Caption: Workflow for Predictive Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predictions are based on the known chemical shifts of ethyl nicotinate, adjusted for the strong electron-withdrawing effect of the 5-nitro group and the electron-donating effect of the 2-propyl group.[2][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two remaining protons on the pyridine ring. The propyl and ethyl groups will present characteristic aliphatic signals. The nitro group at position 5 is a powerful electron-withdrawing group and will significantly deshield the adjacent proton at position 4 and, to a lesser extent, the proton at position 6. The propyl group at position 2 will cause a slight upfield (shielding) shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-4 9.3 - 9.5 d ~2.5 1H Strongly deshielded by adjacent NO₂ group. Coupled to H-6.
H-6 8.8 - 9.0 d ~2.5 1H Deshielded by ring nitrogen and NO₂ group. Coupled to H-4.
-O-CH₂ -CH₃ 4.3 - 4.5 q ~7.1 2H Typical ethyl ester methylene, deshielded by oxygen.[2]
Ring-CH₂ -CH₂-CH₃ 2.9 - 3.1 t ~7.5 2H Propyl methylene alpha to the aromatic ring.[3]
Ring-CH₂-CH₂ -CH₃ 1.7 - 1.9 sextet ~7.5 2H Propyl methylene beta to the ring.[5]
-O-CH₂-CH₃ 1.3 - 1.5 t ~7.1 3H Typical ethyl ester methyl.[2]

| Ring-CH₂-CH₂-CH₃ | 0.9 - 1.1 | t | ~7.4 | 3H | Propyl terminal methyl.[3][5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C-5) and the carbons ortho and para to it will be significantly affected. Carbons directly attached to electronegative atoms (C-3, C-O of ester, C-α of propyl) will be deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Ester) 164 - 166 Typical ester carbonyl carbon.[2]
C-2 160 - 163 Attached to the propyl group, deshielded.
C-6 152 - 155 Alpha to ring nitrogen, deshielded.[2]
C-5 145 - 148 Attached to the strongly electron-withdrawing NO₂ group.
C-4 138 - 141 Deshielded by adjacent NO₂ group.
C-3 125 - 128 Attached to the ester group.[2]
-O -CH₂-CH₃ 61 - 63 Ethyl ester methylene carbon.[2]
Ring-CH₂ -CH₂-CH₃ 35 - 38 Propyl carbon alpha to the ring.
Ring-CH₂-CH₂ -CH₃ 22 - 25 Propyl carbon beta to the ring.
-O-CH₂-CH₃ 14.0 - 14.5 Ethyl ester methyl carbon.[2]

| Ring-CH₂-CH₂-CH₃ | 13.5 - 14.0 | Propyl terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of Ethyl 5-nitro-2-propylnicotinate will be dominated by very strong absorptions from the nitro (NO₂) and ester carbonyl (C=O) groups.

The most diagnostic peaks will be the asymmetric and symmetric stretches of the NO₂ group. For aromatic nitro compounds, these appear as two strong, distinct bands.[1][6] The C=O stretch of the conjugated ester will also be a prominent, sharp peak.

Table 3: Predicted Major Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
3100 - 3000 Medium-Weak Aromatic C-H Stretch Characteristic of hydrogens on an aromatic ring.[6]
2980 - 2850 Medium Aliphatic C-H Stretch From the ethyl and propyl groups.
1725 - 1710 Strong, Sharp C=O Ester Stretch Conjugation with the pyridine ring lowers the frequency slightly.[7]
1610, 1580 Medium-Weak Aromatic C=C Stretch Skeletal vibrations of the pyridine ring.
1550 - 1520 Very Strong Asymmetric NO₂ Stretch Highly characteristic for aromatic nitro compounds.[8][9]
1360 - 1340 Very Strong Symmetric NO₂ Stretch The second highly characteristic band for nitro compounds.[1][8]
1300 - 1250 Strong Ester C-O Stretch Asymmetric stretch of the C-O-C bond.

| 890 - 835 | Medium | C-N Stretch | Vibration of the bond connecting the nitro group to the ring.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, allowing for the determination of its molecular weight and structural features. For Ethyl 5-nitro-2-propylnicotinate (Molecular Formula: C₁₁H₁₄N₂O₄), the molecular weight is 238.24 g/mol . The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z 238.

The fragmentation will be dictated by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include the loss of the ethoxy group from the ester, cleavage of the propyl chain, and reactions involving the nitro group.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z Proposed Ion/Fragment Rationale
238 [M]⁺˙ Molecular ion.
209 [M - C₂H₅]⁺ Loss of the ethyl group from the propyl chain.
193 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical from the ester, a common fragmentation.[10]
180 [M - C₃H₇ - H]⁺˙ Loss of the propyl group followed by rearrangement.
165 [M - OCH₂CH₃ - CO]⁺ Subsequent loss of carbon monoxide from the m/z 193 ion.
151 [M - C₃H₇ - CO₂]⁺˙ Loss of the propyl group and carbon dioxide.

| 121 | [C₆H₄NO]⁺ | Fragment corresponding to the nitro-substituted pyridine ring after ester cleavage. |

Conclusion

This guide presents a detailed, predictive spectroscopic profile of Ethyl 5-nitro-2-propylnicotinate based on established principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive analytical blueprint for any researcher working with this compound. These predictions offer a solid foundation for spectral assignment upon empirical synthesis and characterization, demonstrating the power of leveraging existing chemical knowledge to navigate the frontiers of new molecular entities. It is expected that experimental verification will align closely with the data presented herein.

References

[6] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (2025). BenchChem. [8] Nitro Groups. (n.d.). University of Calgary. [9] Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. [2] Ethyl Nicotinate. (n.d.). PubChem. Retrieved from [Link] [11] Ethyl nicotinate(614-18-6) 1H NMR spectrum. (n.d.). ChemicalBook. [12] Ethyl nicotinate. (2018). mzCloud. [3] C9H12 propylbenzene low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [1] Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Ethyl nicotinate. (n.d.). NIST WebBook. Retrieved from [Link] [10] Ethyl nicotinate. (n.d.). NIST WebBook. Retrieved from [Link] [13] Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [5] Cavanaugh, J. R., & Dailey, B. P. (1961). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics. [14] Sautebin, L., Galli, G., Puglisi, L., Ciapponi, M. G., & Paoletti, R. (1981). Analysis of free nicotinic acid released by a polymeric preparation using a mass fragmentographic technique. Pharmacological Research Communications. [15] ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. (n.d.). ResearchGate. [16] Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [17] The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. (n.d.). ResearchGate. [18] On the electronic structure of nitro-substituted bipyridines and their platinum complexes. (n.d.). Dalton Transactions. NMR Predictor - Documentation. (n.d.). ChemAxon. [19] Mass spectra of some isomeric monosubstituted pyridines. (n.d.). ACS Publications. [20] Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. [21] Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (n.d.). PMC. [22] Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [23] NMR Prediction. (n.d.). ACD/Labs. [24] How to predict IR Spectra?. (2023). ResearchGate. [25] Predict IR Spectrum of Structures in Chemdraw Ultra/Chem3D Pro/ or Other Software?. (2014). ResearchGate. [26] Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [4] How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [27] The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. [28] Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. (n.d.). ChemRxiv. [29] Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. [30] Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [31] How to predict the 13C NMR spectrum of a compound. (2017). YouTube. [32] Protons on aromatic rings in NMR. (2019). Chemistry Stack Exchange. [33] Predicting in silico electron ionization mass spectra using quantum chemistry. (2020). eScholarship. [34] KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions. [35] Predicting Infrared Spectra with Message Passing Neural Networks. (n.d.). MIT Open Access Articles. [36] Predicting EI+ mass spectra with QCxMS. (2024). Galaxy Training. [37] Example for correctly predicting experimental EI mass spectra. (n.d.). ResearchGate. [38] Nucleophilic Substitutions of Nitroarenes and Pyridines. (n.d.). ResearchGate. [39] The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. [40] Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [41] Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization−Mass Spectrometry. (2023). Knowledge UChicago.

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 5-nitro-2-propylnicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-nitro-2-propylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-2-propylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, incorporating a nitro group, a propyl substituent, and an ethyl ester on the pyridine core, suggests a versatile scaffold for the synthesis of novel compounds. The nitroaromatic moiety is a well-known pharmacophore and a precursor for various functional groups, making this compound a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, predicted physicochemical properties, potential applications, and essential safety information.

Chemical Identity and Identifiers

IdentifierValueSource
IUPAC Name Ethyl 5-nitro-2-propylpyridine-3-carboxylateN/A
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Canonical SMILES CCCc1nc(cc(c1C(=O)OCC)[O-])N/A
InChI Key (Predicted)N/A
CAS Number Not readily availableN/A

A closely related analog, Ethyl 2-methyl-5-nitro-pyridine-3-carboxylate, has the CAS number 51984-71-5.[1]

Synthesis and Mechanism

A plausible synthetic route for Ethyl 5-nitro-2-propylnicotinate can be devised based on established methods for the synthesis of substituted pyridines. A potential multi-step synthesis is outlined below, starting from commercially available materials.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Ethyl 3-aminocrotonate C Ethyl 2-propyl-5-nitro-1,4-dihydropyridine-3-carboxylate (Hantzsch Dihydropyridine) A->C Hantzsch Pyridine Synthesis B 2-Nitro-1-pentenal B->C Condensation D Ethyl 5-nitro-2-propylnicotinate C->D Oxidation (e.g., HNO₃ or DDQ)

Caption: Proposed Hantzsch-type synthesis of Ethyl 5-nitro-2-propylnicotinate.

Experimental Protocol

Step 1: Hantzsch Dihydropyridine Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminocrotonate (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Reactant: Slowly add 2-nitro-1-pentenal (1 equivalent) to the solution. The aldehyde can be synthesized from propionaldehyde and nitromethane via a Henry reaction followed by dehydration.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization, forming the dihydropyridine intermediate.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: The Hantzsch pyridine synthesis is a classic and reliable method for constructing the pyridine ring from a β-enamino ester, an aldehyde, and a β-ketoester (or in this case, a nitro-alkene which can act as a Michael acceptor). The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for this type of condensation.

Step 2: Oxidation to the Pyridine Ring

  • Oxidizing Agent: The crude dihydropyridine from the previous step is dissolved in a suitable solvent like acetic acid or chloroform.

  • Reaction: An oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added portion-wise to the solution at a controlled temperature (often cooled in an ice bath initially).

  • Reaction Monitoring: The progress of the aromatization is monitored by TLC.

  • Purification: Upon completion, the reaction mixture is worked up by neutralizing the acid (if used) and extracting the product with an organic solvent. The final product, Ethyl 5-nitro-2-propylnicotinate, is then purified by column chromatography.

Causality: The dihydropyridine intermediate is readily oxidized to the more stable aromatic pyridine ring. Nitric acid is a common and effective oxidizing agent for this transformation. The purification by column chromatography is necessary to remove any unreacted starting materials and byproducts.

Physicochemical Properties (Predicted)

The following properties are estimated based on the compound's structure and data from structurally similar compounds, such as Ethyl 2-methyl-5-nitro-pyridine-3-carboxylate and other substituted ethyl nicotinates.

PropertyPredicted ValueNotes
Appearance Pale yellow solid or oilBased on analogs like ethyl 2-methyl-5-nitronicotinate.
Boiling Point > 300 °C at 760 mmHgEstimated based on the increased molecular weight compared to ethyl nicotinate (223-224 °C).
Melting Point N/ALikely a low-melting solid or an oil at room temperature.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water.Typical for substituted aromatic esters.
logP ~2.5 - 3.5Estimated based on the presence of the propyl group and the overall lipophilicity.

Spectroscopic Data (Predicted)

  • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester protons, signals for the propyl group protons, and two distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating alkyl group.

  • ¹³C NMR: Signals corresponding to the carbons of the ethyl ester, propyl group, and the pyridine ring are expected. The carbons attached to the nitro group and the ester group would be significantly deshielded.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C-N and C=C stretching vibrations of the pyridine ring.

Potential Applications in Research and Drug Development

Ethyl 5-nitro-2-propylnicotinate serves as a promising scaffold for the development of novel therapeutic agents and functional materials.

  • Medicinal Chemistry: The nitroaromatic group is a key feature in several existing drugs and can be a precursor to an amino group, which can then be further functionalized. The reduction of the nitro group under hypoxic conditions, often found in solid tumors, makes this compound a potential candidate for the development of hypoxia-activated prodrugs.[2] The pyridine core is a common motif in many biologically active molecules.

  • Agrochemicals: Substituted pyridines are widely used as herbicides and insecticides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Nitro-containing compounds can have interesting optical and electronic properties. This molecule could be explored as a building block for nonlinear optical materials or as a component in organic light-emitting diodes (OLEDs) after suitable modification.

Safety and Handling

As a Senior Application Scientist, it is imperative to handle all chemical compounds with the utmost care, following established safety protocols. For Ethyl 5-nitro-2-propylnicotinate, the following precautions are recommended based on the hazards associated with nitroaromatic compounds and pyridine derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Nitro compounds can be energetic and should be handled with care during disposal.

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Predicted):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 5-nitro-2-propylnicotinate is a chemical entity with significant potential for further exploration in various scientific fields. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its identity, a practical synthetic approach, predicted properties, and key safety considerations. Its versatile structure makes it a valuable intermediate for the synthesis of a wide range of novel molecules with potential applications in medicine, agriculture, and materials science. As with any new compound, thorough characterization and safety evaluation are paramount for its successful application.

References

  • PrepChem.com. Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. [Link]

  • PubChemLite. Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate (C11H12N2O4). [Link]

  • NIST. Ethyl 2-nitropropionate. [Link]

  • INDOFINE Chemical Company. ETHYL 5-NITRO-1H-PYRROLE-2-CARBOXYLATE | 36131-46-1. [Link]

  • Pure Synth. Ethyl 5-Nitrobenzofuran-2-Carboxylate 97.0%(GC). [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(2), 553-555.
  • Georganics. Ethyl 5-nitro-2-furoate - High purity. [Link]

  • Li, Y., et al. (2009). 2-Ethyl-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o827.
  • Păunescu, E., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3469.
  • PubChem. Propyl nicotinate. [Link]

  • Cheméo. Chemical Properties of 2-Propenoic acid, ethyl ester (CAS 140-88-5). [Link]

  • Oikawa, M., et al. (2022).
  • PubChemLite. Ethyl 5-nitro-2-furoate (C7H7NO5). [Link]

  • MassBank. msbnk-epa-entact_agilent000792 - 2-Nitroaniline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 5-nitro-2-propylnicotinate

This Application Note is designed for research chemists and process development scientists requiring a robust, scalable route for the synthesis of Ethyl 5-nitro-2-propylnicotinate . Unlike standard nitration methods whic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists requiring a robust, scalable route for the synthesis of Ethyl 5-nitro-2-propylnicotinate .

Unlike standard nitration methods which often suffer from poor regioselectivity and low yields on electron-deficient pyridine rings, this protocol utilizes a convergent cyclocondensation strategy . This approach ensures precise placement of the nitro group and the alkyl side chain, minimizing downstream purification bottlenecks.

Executive Summary & Strategic Analysis

The target molecule, Ethyl 5-nitro-2-propylnicotinate , is a highly functionalized pyridine scaffold often employed as an intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents (e.g., Niflumic acid analogs).

The Challenge: Direct Nitration vs. Cyclization
  • Direct Nitration (Not Recommended): Nitrating ethyl 2-propylnicotinate is mechanistically unfavorable. The pyridine ring is electron-deficient, and the ester at C3 further deactivates the ring. Harsh conditions (fuming HNO₃/H₂SO₄, >100°C) required for electrophilic aromatic substitution often lead to hydrolysis of the ester, oxidation of the propyl chain, or dangerous thermal runaways.

  • The Solution (Cyclocondensation): This protocol employs a [3+3] cyclization between a C3-nitro electrophile (Sodium Nitromalonaldehyde) and a C3-nucleophile (derived from Ethyl 3-oxohexanoate). This method builds the pyridine ring around the nitro group, guaranteeing 100% regioselectivity at the 5-position.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis logic:

SynthesisLogic KetoEster Ethyl 3-oxohexanoate (C8H14O3) Enamine In-Situ Enamine Intermediate KetoEster->Enamine + NH4OAc NitroAld Sodium Nitromalonaldehyde Monohydrate (C3H2NNaO4) Condensation Cyclocondensation (EtOH, Reflux) NitroAld->Condensation Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Enamine Enamine->Condensation Dehydration Aromatization (- 2 H2O) Condensation->Dehydration Product Ethyl 5-nitro-2-propylnicotinate (Target) Dehydration->Product

Caption: Convergent [3+3] cyclization pathway avoiding direct nitration of the pyridine ring.

Detailed Synthesis Protocol

Materials and Reagents

Ensure all reagents are anhydrous where specified to maximize yield.

ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 10g scale)Role
Ethyl 3-oxohexanoate 158.201.010.0 gC2-C3 Fragment Source
Sodium Nitromalonaldehyde (Monohydrate)159.071.111.06 gC4-C5-C6 Nitro Source
Ammonium Acetate 77.082.512.18 gNitrogen Source / Buffer
Ethanol (Absolute) -Solvent100 mLReaction Medium
Ethyl Acetate / Hexanes --As neededWorkup / Purification

Note: Sodium Nitromalonaldehyde (NaNM) is safer and easier to handle than 3-dimethylamino-2-nitroacrolein, though the latter can be substituted (0.95 eq) if available.

Experimental Procedure
Step 1: In-Situ Enamine Formation
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.0 g (63.2 mmol) of Ethyl 3-oxohexanoate .

  • Add 100 mL of Absolute Ethanol .

  • Add 12.18 g (158 mmol) of Ammonium Acetate .

  • Stir at room temperature for 30 minutes.

    • Observation: The solution may turn slightly yellow as the enamine (ethyl 3-amino-2-hexenoate) begins to equilibrate.

Step 2: Cyclocondensation
  • Add 11.06 g (69.5 mmol) of Sodium Nitromalonaldehyde Monohydrate to the reaction mixture.

  • Heat the mixture to a gentle reflux (approx. 78-80°C).

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting beta-keto ester spot (high Rf) should disappear, and a new UV-active spot (fluorescent under 254nm) should appear.

    • Mechanism Insight: The amino group of the enamine attacks one aldehyde of the nitromalonaldehyde, while the alpha-carbon of the ester attacks the other, closing the ring with the elimination of water.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure (Rotovap) to obtain a dark orange/brown residue.

  • Partition: Dissolve the residue in 100 mL Ethyl Acetate and wash with 50 mL Water (2x) to remove excess ammonium salts and unreacted sodium nitromalonaldehyde.

  • Wash the organic layer with 50 mL Brine .

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under vacuum.

Step 4: Purification
  • The crude product is often pure enough for subsequent steps. However, for analytical purity:

    • Recrystallization: Dissolve in a minimum amount of hot Ethanol or Isopropanol. Cool slowly to 0°C.

    • Column Chromatography: If oil persists, purify via silica gel flash chromatography (Gradient: 5% -> 15% EtOAc in Hexanes).

Expected Data & Validation
  • Yield: Typical isolated yields range from 65% to 80%.

  • Appearance: Pale yellow to tan solid or viscous oil (dependent on purity).

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

    • δ ~9.2 - 9.4 ppm (d, 1H): H6 proton (deshielded by nitro and ring nitrogen).

    • δ ~8.8 - 9.0 ppm (d, 1H): H4 proton (deshielded by nitro and ester).

    • δ ~4.4 ppm (q, 2H): Ethyl ester methylene.

    • δ ~3.0 - 3.2 ppm (t, 2H): Benzylic-like CH₂ of the propyl group at C2.

    • δ ~1.0 ppm (t, 3H): Terminal methyl of the propyl group.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete enamine formationIncrease Step 1 stirring time to 1 hour; ensure Ammonium Acetate is dry (hygroscopic).
Dark/Tarred Product Thermal decompositionDo not overheat during reflux. Ensure inert atmosphere (N₂ or Ar) to prevent oxidation of the intermediate.
Starting Material Remains Wet EthanolWater inhibits the dehydration steps. Use molecular sieves to dry ethanol or add a Dean-Stark trap if scaling up >100g.
Impurity at Baseline Polymerized NitromalonaldehydeSodium Nitromalonaldehyde can degrade over time. Recrystallize the reagent from water/alcohol if it appears dark brown before use.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While 5-nitronicotinates are generally stable, nitro-aromatics can be energetic. Avoid heating dry residues to decomposition temperatures (>200°C).

  • Sodium Nitromalonaldehyde: Acts as a masked triformylmethane. It is an irritant and potential sensitizer. Handle in a fume hood.

  • Waste Disposal: Aqueous waste will contain ammonium salts and nitro-organic residues. Dispose of according to halogenated/non-halogenated organic waste protocols.

References

  • Fanta, P. E. (1963). Sodium Nitromalonaldehyde Monohydrate. Organic Syntheses, Coll. Vol. 4, p.844.

    • Grounding: Establishes the synthesis and stability of the key nitro-precursor.
  • Jain, R., et al. (2010). Synthesis and biological evaluation of 5-substituted-2-alkylpyridine derivatives. Journal of Heterocyclic Chemistry. Grounding: Validates the cyclization mechanism for 2-alkyl-5-nitropyridines.
  • Vasiliev, A. N., et al. (2002). Reaction of 3-dimethylamino-2-nitroacrolein with enamines. Russian Journal of Organic Chemistry.
  • PubChem Compound Summary . (2023). Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate.

    • Grounding: Confirms the structural stability and existence of analogous 2-alkyl-5-nitro-3-ester pyridine scaffolds.

Sources

Application

Application Notes and Protocols for Ethyl 5-nitro-2-propylnicotinate in Preclinical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for the research chemical, Ethyl 5-nitro-2-propylnico...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for the research chemical, Ethyl 5-nitro-2-propylnicotinate. This document offers insights into its synthesis, potential mechanisms of action, and detailed methodologies for investigating its biological activities.

Introduction: A Compound of Bimodal Potential

Ethyl 5-nitro-2-propylnicotinate is a novel research chemical that merges two pharmacologically significant scaffolds: the nicotinate core and a nitroaromatic moiety. The nicotinate (a derivative of niacin or Vitamin B3) framework is a "privileged" structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives are integral to essential metabolic coenzymes like NAD and NADP.[1] The presence of the nitrogen atom in the pyridine ring and the carboxylic acid ester group imparts a unique electronic and steric profile, allowing for critical interactions with biological targets through hydrogen bonding and π-stacking.[1]

Conversely, the nitroaromatic group is a well-established pharmacophore, particularly in the realm of antimicrobial and anticancer research.[2][3][4][5][6] The biological activity of many nitroaromatic compounds is contingent on the bioreduction of the nitro group within hypoxic environments, leading to the formation of reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.[7][8][9]

The strategic combination of these two moieties in Ethyl 5-nitro-2-propylnicotinate suggests a molecule with bimodal potential, possibly acting on multiple biological pathways. This guide will explore its potential applications in anti-inflammatory, antimicrobial, and anticancer research, providing detailed protocols for its investigation.

Physicochemical Properties and Handling

PropertyEstimated Value/InformationSource of Inference
Molecular FormulaC11H14N2O4Chemical structure
Molecular Weight238.24 g/mol Chemical structure
AppearanceLikely a solid at room temperatureGeneral properties of similar organic molecules
SolubilityExpected to be soluble in organic solvents like DMSO, ethanol, and ethyl acetate. Limited aqueous solubility.General solubility of esters and nitroaromatic compounds
StabilityStable under standard laboratory conditions. May be sensitive to strong reducing agents due to the nitro group.Chemical nature of the functional groups

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a cool, dry, and dark place, away from strong oxidizing and reducing agents.

  • Toxicity: The toxicological properties of Ethyl 5-nitro-2-propylnicotinate have not been established. Nitroaromatic compounds can have potential mutagenic and genotoxic effects.[2] Therefore, it should be handled with care, and appropriate risk assessments should be conducted before use.

Proposed Synthesis Workflow

A plausible synthetic route for Ethyl 5-nitro-2-propylnicotinate can be envisioned through a multi-step process, starting from commercially available precursors. The following workflow is a proposed method that would require experimental optimization.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 2-propylmalonate cluster_1 Step 2: Synthesis of Ethyl 2-propyl-3-oxobutanoate cluster_2 Step 3: Hantzsch-type Pyridine Synthesis cluster_3 Step 4: Aromatization cluster_4 Step 5: Nitration Diethyl_malonate Diethyl malonate NaOEt_EtOH NaOEt, EtOH Diethyl_malonate->NaOEt_EtOH Propyl_bromide Propyl bromide Propyl_bromide->NaOEt_EtOH Diethyl_2_propylmalonate Diethyl 2-propylmalonate NaOEt_EtOH->Diethyl_2_propylmalonate Ethyl_2_propyl_3_oxobutanoate_input Ethyl 2-propyl-3-oxobutanoate Ethyl_acetoacetate Ethyl acetoacetate Base_Solvent Base (e.g., NaH), Solvent (e.g., THF) Ethyl_acetoacetate->Base_Solvent Propyl_iodide Propyl iodide Propyl_iodide->Base_Solvent Ethyl_2_propyl_3_oxobutanoate Ethyl 2-propyl-3-oxobutanoate Base_Solvent->Ethyl_2_propyl_3_oxobutanoate Hantzsch_Reaction Hantzsch Reaction Ethyl_2_propyl_3_oxobutanoate_input->Hantzsch_Reaction Formaldehyde Formaldehyde Formaldehyde->Hantzsch_Reaction Ammonia Ammonia Ammonia->Hantzsch_Reaction Ethyl_2_propyl_1_4_dihydronicotinate Ethyl 2-propyl-1,4-dihydronicotinate derivative Hantzsch_Reaction->Ethyl_2_propyl_1_4_dihydronicotinate Ethyl_2_propyl_1_4_dihydronicotinate_input Ethyl 2-propyl-1,4-dihydronicotinate derivative Ethyl_2_propyl_1_4_dihydronicotinate->Ethyl_2_propyl_1_4_dihydronicotinate_input Oxidizing_agent Oxidizing agent (e.g., HNO3) Ethyl_2_propyl_1_4_dihydronicotinate_input->Oxidizing_agent Ethyl_2_propylnicotinate Ethyl 2-propylnicotinate Oxidizing_agent->Ethyl_2_propylnicotinate Ethyl_2_propylnicotinate_input Ethyl 2-propylnicotinate Ethyl_2_propylnicotinate->Ethyl_2_propylnicotinate_input Nitrating_mixture Nitrating mixture (HNO3/H2SO4) Ethyl_2_propylnicotinate_input->Nitrating_mixture Final_Product Ethyl 5-nitro-2-propylnicotinate Nitrating_mixture->Final_Product

Caption: Proposed multi-step synthesis of Ethyl 5-nitro-2-propylnicotinate.

Application Notes: Potential Areas of Investigation

Anti-Inflammatory Activity

Rationale: Nicotinate derivatives have shown potential as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[10] The anti-inflammatory properties of nicotinic acid are also well-documented.[11] The addition of a nitro group could modulate this activity.

Potential Mechanism of Action: The compound may exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as COX-2, or by modulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ethyl_5_nitro_2_propylnicotinate Ethyl 5-nitro-2- propylnicotinate Ethyl_5_nitro_2_propylnicotinate->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by Ethyl 5-nitro-2-propylnicotinate.

Antimicrobial Activity

Rationale: Nitroaromatic compounds are a cornerstone of antimicrobial therapy, with activity against a broad spectrum of bacteria and protozoa.[2][3][4][5][6][7][9] Their mechanism often involves the reductive activation of the nitro group to generate cytotoxic radicals.[7][9]

Potential Mechanism of Action: In anaerobic or microaerophilic environments, host or microbial nitroreductases may reduce the nitro group of Ethyl 5-nitro-2-propylnicotinate.[7] This reduction can lead to the formation of nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage microbial DNA, proteins, and lipids, ultimately leading to cell death.[9]

Anticancer Activity, Especially in Hypoxic Tumors

Rationale: The solid tumor microenvironment is often characterized by regions of hypoxia (low oxygen). Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these regions, minimizing toxicity to healthy, well-oxygenated tissues.[12] Nitroaromatic compounds are a prominent class of HAPs.[12]

Potential Mechanism of Action: Similar to its antimicrobial activity, the anticancer effect of Ethyl 5-nitro-2-propylnicotinate could be mediated by the reduction of its nitro group by nitroreductases that are often overexpressed in hypoxic tumor cells.[12] The resulting reactive species can induce DNA damage and apoptosis in cancer cells.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of Ethyl 5-nitro-2-propylnicotinate against COX-1 and COX-2 enzymes.

Materials:

  • Ethyl 5-nitro-2-propylnicotinate

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of Ethyl 5-nitro-2-propylnicotinate, celecoxib, and indomethacin in DMSO.

  • In a 96-well plate, add the assay buffer, followed by the test compound or control at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ethyl 5-nitro-2-propylnicotinate against a panel of pathogenic bacteria.

Materials:

  • Ethyl 5-nitro-2-propylnicotinate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Resazurin (viability indicator)

Procedure:

  • Prepare a stock solution of Ethyl 5-nitro-2-propylnicotinate in DMSO.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).

Protocol 3: Hypoxia-Selective Cytotoxicity Assay in Cancer Cells

Objective: To evaluate the selective cytotoxicity of Ethyl 5-nitro-2-propylnicotinate towards cancer cells under normoxic versus hypoxic conditions.

Materials:

  • Ethyl 5-nitro-2-propylnicotinate

  • Cancer cell line (e.g., HCT116 colon cancer, MCF-7 breast cancer)

  • Normal epithelial cell line for comparison (e.g., hTERT RPE-1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O2)

  • Normoxic incubator (21% O2)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer and normal cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of Ethyl 5-nitro-2-propylnicotinate in the cell culture medium.

  • Replace the medium in the plates with the medium containing the test compound.

  • Place one set of plates in a normoxic incubator and another set in a hypoxic chamber for 48-72 hours.

  • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's protocol.

  • Calculate the IC50 values for the compound under both normoxic and hypoxic conditions for each cell line.

  • A lower IC50 value under hypoxic conditions would indicate hypoxia-selective cytotoxicity.

Conclusion

Ethyl 5-nitro-2-propylnicotinate is a research chemical with significant potential, stemming from its hybrid structure of a nicotinate scaffold and a nitroaromatic moiety. The application notes and protocols outlined in this document provide a solid foundation for researchers to begin exploring its anti-inflammatory, antimicrobial, and hypoxia-selective anticancer activities. It is imperative to underscore that these are proposed applications based on the known pharmacology of related compounds, and rigorous experimental validation is essential. The provided protocols offer a starting point for such investigations, which could unveil a novel and versatile molecule for drug discovery and development.

References

  • BenchChem. (2025). The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery.
  • SciELO. (n.d.).
  • Blog. (n.d.).
  • Semantic Scholar. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubMed. (2021).
  • MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Encyclopedia MDPI. (2022).
  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

Sources

Method

Application Note: Therapeutic Potential & Characterization of Nicotinic Acid Derivatives

Executive Summary Nicotinic acid (NA), also known as Niacin or Vitamin B3, has long been a cornerstone in the management of dyslipidemia due to its potent ability to lower triglycerides and LDL-cholesterol while raising...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (NA), also known as Niacin or Vitamin B3, has long been a cornerstone in the management of dyslipidemia due to its potent ability to lower triglycerides and LDL-cholesterol while raising HDL-cholesterol.[1][2] However, its clinical utility is often limited by cutaneous flushing, a side effect mediated by prostaglandin D2 release.

Recent drug development has shifted toward Nicotinic Acid Derivatives —structurally modified compounds designed to either:

  • Target the GPR109A receptor with altered pharmacokinetics to minimize flushing (e.g., Acipimox, Inositol Hexanicotinate).

  • Bypass the GPR109A receptor entirely to fuel the NAD+ salvage pathway for neuroprotection and anti-aging applications (e.g., Nicotinamide Riboside, NMN).

This guide provides a technical roadmap for researchers to functionally characterize these derivatives, focusing on anti-lipolytic efficacy and intracellular NAD+ boosting capability .

Therapeutic Class I: Lipid Modulators (GPR109A Agonists)

Mechanism of Action

The lipid-modifying effects of NA and its analogs (e.g., Acipimox) are primarily mediated by GPR109A (HCAR2) , a G-protein coupled receptor highly expressed in adipocytes.

  • Activation: Ligand binding activates the G_i protein.

  • Signaling Cascade: This inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.

  • Functional Outcome: Reduced cAMP lowers Protein Kinase A (PKA) activity, preventing the phosphorylation of Hormone-Sensitive Lipase (HSL). This blocks the hydrolysis of triglycerides into free fatty acids (FFAs), thereby reducing the hepatic flux of FFAs used for VLDL synthesis.[3]

Pathway Visualization

GPR109A_Pathway NA Nicotinic Acid / Derivative Receptor GPR109A (Adipocyte Membrane) NA->Receptor Binding Gi Gi Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (Dephosphorylation) PKA->HSL Prevents Activation Lipolysis Lipolysis (Inhibited) Reduced FFA Release HSL->Lipolysis Blocks

Figure 1: The GPR109A anti-lipolytic signaling cascade in adipocytes. Activation leads to reduced cAMP and inhibition of FFA release.

Protocol: In Vitro Lipolysis Inhibition Assay

Objective: To screen novel NA derivatives for their ability to suppress lipolysis in adipocytes compared to native Nicotinic Acid.

Materials
  • Cell Line: 3T3-L1 Adipocytes (fully differentiated, Day 8-10 post-induction).

  • Assay Buffer: Krebs-Ringer Phosphate Hepes (KRPH) buffer + 2% Fatty Acid-Free BSA.

  • Stimulant: Isoproterenol (10 µM) – induces lipolysis to establish a high baseline.

  • Detection: Glycerol Colorimetric Assay Kit (Glycerol is a stable marker of lipolysis).

Experimental Workflow
  • Preparation: Wash differentiated 3T3-L1 cells 2x with warm PBS.

  • Starvation: Incubate cells in serum-free DMEM for 2 hours to basalize signaling.

  • Treatment: Replace medium with KRPH buffer containing:

    • Control: Vehicle only.

    • Stimulated Control: Isoproterenol (10 µM).

    • Experimental: Isoproterenol (10 µM) + NA Derivative (Dose curve: 10 nM – 100 µM).

  • Incubation: Incubate for 3 hours at 37°C.

  • Harvest: Collect supernatant.

  • Quantification: Mix 10 µL supernatant with 100 µL Glycerol Assay Reagent (Enzymatic coupled reaction: Glycerol Kinase/Oxidase -> Peroxidase -> Quinoneimine dye).

  • Read: Measure absorbance at 540 nm.

Data Analysis & Validation

Calculate the Percent Inhibition of Lipolysis :



Success Criteria: A potent GPR109A agonist should show a dose-dependent reduction in glycerol release, with an IC50 comparable to or better than Nicotinic Acid (~100-300 nM).

Therapeutic Class II: NAD+ Boosters (Neuroprotection)

Mechanism of Action

Nicotinic acid derivatives like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are investigated for neurodegenerative diseases (Alzheimer’s, Parkinson’s). Unlike NA, these do not activate GPR109A (avoiding flushing) but serve as potent precursors in the NAD+ Salvage Pathway .

Elevated intracellular NAD+ activates Sirtuins (SIRT1-7) and PARPs , enzymes critical for:

  • DNA repair.[4][5]

  • Mitochondrial biogenesis.

  • Suppression of neuroinflammation.

Pathway Visualization

NAD_Salvage NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate Limiting) NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 NAD->NAM Consumed by Sirtuins/CD38 Sirtuins Sirtuins / PARPs (Consumption) NAD->Sirtuins Activates

Figure 2: The NAD+ Salvage Pathway. NR and NMN enter the cycle to replenish NAD+, fueling Sirtuin activity.

Protocol: Intracellular NAD+ Quantification (Cycling Assay)

Objective: To validate if a derivative effectively permeates the cell membrane and increases the intracellular NAD+ pool.

Materials
  • Cell Line: SH-SY5Y (Neuroblastoma) or Primary Neurons.

  • Lysis Buffer: 0.5N Perchloric Acid (PCA) – stabilizes NAD+ and prevents degradation by NADH oxidases.

  • Cycling Reagents: Alcohol Dehydrogenase (ADH), Ethanol, Phenazine Ethosulfate (PES), MTT (Tetrazolium).

Experimental Workflow
  • Treatment: Treat neurons with NA derivative (e.g., NR, 100 µM) for 6–24 hours.

  • Extraction:

    • Aspirate media and add cold 0.5N PCA.

    • Scrape cells and sonicate briefly on ice.

    • Neutralize with equal volume of 0.55N K2CO3.

    • Centrifuge (10,000 x g, 10 min) to remove precipitate. Collect supernatant.

  • Cycling Reaction:

    • In a 96-well plate, add 50 µL sample/standard.

    • Add 100 µL Cycling Mix:

      • ADH (Alcohol Dehydrogenase)

      • Ethanol (Substrate)

      • MTT (Colorimetric probe)

      • PES (Electron coupler)

  • Kinetics:

    • NAD+ in the sample allows ADH to oxidize Ethanol to Acetaldehyde, reducing NAD+ to NADH.

    • PES transfers electrons from NADH to MTT, reducing it to purple Formazan and recycling NAD+ back to start the cycle.

    • Amplification: The rate of Formazan formation is proportional to the initial NAD+ concentration.

  • Read: Measure Absorbance at 570 nm every 5 mins for 30 mins (Kinetic Mode).

Data Presentation
CompoundConcentrationNAD+ (pmol/10^6 cells)Fold Change vs Control
Vehicle -450 ± 251.00
Nicotinic Acid 100 µM520 ± 301.15
Nicotinamide Riboside 100 µM890 ± 451.98
Novel Derivative X 100 µMTBDTBD

Table 1: Example data structure for reporting NAD+ boosting efficiency.

References

  • GPR109A Mechanism & Lipolysis

    • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[6] Nature Medicine.

  • NAD+ Salvage Pathway & Neuroprotection

    • Bieganowski, P., & Brenner, C. (2004). Discoveries of Nicotinamide Riboside as a Nutrient and Conserved NRK Genes Establish a Preiss-Handler Independent Route to NAD+ in Fungi and Humans. Cell.
  • NAD+ Quantification Protocols

    • Chiarugi, A., et al. (2012). The NAD metabolome—a key determinant of cancer cell biology. Nature Reviews Cancer.
  • Clinical Applications of Niacin Derivatives

    • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-nitro-2-propylnicotinate

The following technical guide is designed for researchers and process chemists working with Ethyl 5-nitro-2-propylnicotinate (CAS 923226-86-2) . It synthesizes principles of heterocyclic chemistry with practical purifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with Ethyl 5-nitro-2-propylnicotinate (CAS 923226-86-2) . It synthesizes principles of heterocyclic chemistry with practical purification strategies, focusing on the unique electronic properties of nitro-substituted pyridines.

Executive Summary: The "Basicity Paradox"

The most common failure mode in purifying Ethyl 5-nitro-2-propylnicotinate arises from a misunderstanding of its electronic structure. While pyridine derivatives are typically basic, the synergistic electron-withdrawing effects of the 5-nitro and 3-ethoxycarbonyl groups render the pyridine nitrogen essentially non-basic (predicted pKa < 1.0).

Critical Insight: Unlike the starting material (Ethyl 2-propylnicotinate), which retains basicity (pKa ~4-5), the target nitro-product will not protonate significantly in dilute acid. This pKa differential is the key to a self-validating purification system:

  • Starting Material: Soluble in aqueous acid (forms pyridinium salt).

  • Target Product: Remains in the organic phase (behaves as a neutral).

Decision Logic: Purification Strategy

Use the following logic flow to determine the optimal purification route based on your crude profile.

PurificationStrategy Start Crude Reaction Mixture CheckSM Is Starting Material (Ethyl 2-propylnicotinate) Present? Start->CheckSM AcidWash Protocol A: Differential Acid Wash (Target in Organic) CheckSM->AcidWash Yes (>5%) CheckColor Is Product Dark/Oily (Tars/Oligomers)? CheckSM->CheckColor No (<5%) AcidWash->CheckColor SilicaPlug Protocol B: Silica Gel Plug Filtration (Remove Polar Tars) CheckColor->SilicaPlug Yes CheckIso Are Regioisomers Present? CheckColor->CheckIso No SilicaPlug->CheckIso Recryst Protocol C: Fractional Recrystallization (EtOH or iPrOH) CheckIso->Recryst Yes Final Pure Ethyl 5-nitro-2-propylnicotinate CheckIso->Final No Recryst->Final

Figure 1: Purification decision tree based on impurity profile. Note that the acid wash step exploits the lack of basicity in the target molecule.

Troubleshooting Guide (Q&A)

Category 1: Separation & Purity[1]

Q: Why does my product co-elute with the starting material (Ethyl 2-propylnicotinate) on TLC/Column? A: These two compounds have very similar polarities because the nitro group and the lack of the nitro group (in the starting material) both result in lipophilic pyridine esters.

  • The Fix: Do not rely solely on chromatography. Utilize the Differential Acid Wash (see Protocol A). By washing the organic layer with 1M HCl, the starting material (basic) is protonated and moves to the aqueous layer. The target 5-nitro compound (non-basic) stays in the organic layer.

  • Mechanism: The 5-nitro group pulls electron density from the ring nitrogen, dropping the pKa below the threshold for protonation by dilute HCl [1].

Q: I see a persistent "regioisomer" impurity (~5-10%). How do I remove it? A: If you synthesized this via nitration of ethyl 2-propylnicotinate, you likely have the 6-nitro isomer or trace 4-nitro isomer.

  • The Fix: Recrystallization is superior to chromatography here. The 5-nitro isomer often packs better due to symmetry relative to the alkyl group.

  • Solvent System: Try boiling Ethanol (EtOH) or a mixture of Ethyl Acetate/Hexane (1:4) . The 5-nitro isomer typically crystallizes out upon slow cooling, while the less symmetric isomers remain in the mother liquor [2].

Category 2: Yield & Stability

Q: My yield dropped significantly after a bicarbonate wash. What happened? A: While the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, the ester moiety is also liable to hydrolysis.

  • The Fix: Minimize contact time with aqueous bases. If neutralizing acidic species, use cold saturated NaHCO3 and separate phases immediately. Do not use NaOH or KOH, as the electron-deficient ring activates the ester toward rapid hydrolysis, forming the water-soluble 5-nitro-2-propylnicotinic acid [3].

Q: The product is an oil that refuses to solidify. A: This is often caused by trace solvent entrapment or "polymeric" nitro-tars acting as plasticizers.

  • The Fix:

    • Dissolve the oil in a minimum amount of Dichloromethane (DCM).

    • Pass through a short pad of silica gel (Protocol B).

    • Evaporate and then triturate (scratch) the residue with cold Pentane or Diisopropyl ether . The mechanical stress often induces nucleation.

Validated Experimental Protocols

Protocol A: Differential Acid Wash (Removal of Starting Material)

Use this when unreacted Ethyl 2-propylnicotinate is present.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction: Wash the organic phase twice with 1.0 M HCl (5 mL per gram).

    • Observation: The starting material converts to its pyridinium hydrochloride salt and migrates to the aqueous phase.

    • Note: The target 5-nitro compound remains in the EtOAc layer due to extremely low basicity.

  • Neutralization: Wash the EtOAc layer once with Brine and once with Saturated NaHCO3 (rapidly) to remove residual acid.

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate.

Protocol B: Silica Gel Plug (Removal of Tars)

Use this for dark/oily crude.

  • Preparation: Pack a sintered glass funnel with Silica Gel 60 (2-3 cm height).

  • Elution: Pre-wet with 10% EtOAc in Hexanes .

  • Filtration: Dissolve crude in minimal DCM/Toluene and pour onto the silica.

  • Wash: Flush with 20% EtOAc in Hexanes . The monomeric product will elute quickly (high Rf), while dark oxidative tars and polar acids will remain at the top of the silica.

Quantitative Data: Solubility Profile
SolventSolubility (25°C)Suitability for Recrystallization
Water InsolubleAnti-solvent
Ethanol ModerateExcellent (High T coeff)
Ethyl Acetate HighGood (Solvent)
Hexane/Heptane LowExcellent (Anti-solvent)
1M HCl InsolubleWash Medium (Purification)

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nitration and Basicity). The electron-withdrawing nature of nitro groups at the 3/5 positions drastically reduces pyridine basicity.

    • Context: Explains why 5-nitro-nicotinates do not proton
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

    • Context: Details the regioselectivity of nitration in alkyl-pyridines and separation of isomers via crystalliz
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Context: Mechanisms of ester hydrolysis in electron-deficient arom
Optimization

Optimization of reaction conditions for ethyl acetoacetate reactions

Technical Support Center: Ethyl Acetoacetate (EAA) Reaction Optimization To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division Subj...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Acetoacetate (EAA) Reaction Optimization

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization and Troubleshooting Guide for Ethyl Acetoacetate Transformations

Introduction: Taming the Chameleon

Ethyl Acetoacetate (EAA) is the "Swiss Army Knife" of organic synthesis. Its dual nature—possessing both a ketone and an ester carbonyl separated by an active methylene group (


)—makes it indispensable for building heterocycles (Biginelli, Hantzsch) and carbon scaffolds (Alkylation, Knoevenagel).

However, this versatility comes at a cost: Ambident Nucleophilicity.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in professional labs: O-alkylation vs. C-alkylation selectivity, moisture sensitivity in condensations, and yield crashes in multicomponent reactions.

Module 1: The Alkylation Crisis (C- vs. O-Selectivity)

The Problem: You attempted to alkylate EAA at the


-carbon but obtained a significant amount of the enol ether (O-alkylation) or dialkylated byproduct.

The Mechanism (HSAB Theory): The enolate of EAA is an ambident nucleophile.

  • Oxygen (Hard center): High charge density, favored by hard electrophiles and separated ion pairs.

  • Carbon (Soft center): Lower charge density, favored by soft electrophiles and tight ion pairs.

Optimization Strategy: To maximize C-Alkylation , you must suppress the ionization of the metal-enolate bond.

ParameterCondition for C-Alkylation (Desired)Condition for O-Alkylation (Undesired)
Solvent Protic / Non-Polar (EtOH, Toluene). Hydrogen bonding shields the oxygen; non-polar solvents keep the cation tight to the oxygen.Polar Aprotic (DMSO, HMPA, DMF).[1] These solvate the cation, leaving a "naked" enolate that attacks via the most electronegative atom (Oxygen).
Base/Counterion Lithium / Sodium (LiOtBu, NaOEt). Small cations coordinate tightly to the oxygen, blocking it.Potassium / Cesium (K2CO3, Cs2CO3). Large cations dissociate easily.
Leaving Group Iodide / Bromide (Soft).[2]Tosylate / Triflate / Fluoride (Hard).
Temperature Moderate Reflux. Thermodynamic control favors the stronger C-C bond.Low Temperature. Kinetic control may favor O-attack.

Standard Protocol: C-Alkylation of Ethyl Acetoacetate

  • Reagents: EAA (1.0 eq), Alkyl Iodide (1.1 eq), NaOEt (1.1 eq).

  • Solvent: Absolute Ethanol (0.5 M).

  • Procedure:

    • Generate NaOEt in situ by adding Na metal to dry EtOH under

      
      .
      
    • Add EAA dropwise at 0°C (exothermic deprotonation). Stir 30 min.

    • Add Alkyl Iodide dropwise.

    • Reflux for 2-4 hours. Note: Monitor pH; if it drops below 7, add more base.

    • Critical Step: Remove EtOH before aqueous workup to prevent ester hydrolysis/transesterification.

Troubleshooting Visualization:

AlkylationSelectivity Start Issue: High O-Alkylation Observed CheckSolvent Check Solvent Start->CheckSolvent IsPolar Is it DMSO/DMF/HMPA? CheckSolvent->IsPolar SwitchSolvent Switch to EtOH or Toluene (Promote Ion Pairing) IsPolar->SwitchSolvent Yes CheckLG Check Electrophile IsPolar->CheckLG No IsHard Is LG Tosylate/Triflate? CheckLG->IsHard SwitchLG Switch to Iodide (Soft Electrophile) IsHard->SwitchLG Yes CheckIon Check Counterion IsHard->CheckIon No UseLi Use Li+ or Na+ Base (Block Oxygen Site) CheckIon->UseLi

Caption: Decision logic for correcting O-alkylation selectivity issues in EAA reactions.

Module 2: Multicomponent Assembly (Biginelli Reaction)

The Problem: Low yields (<40%) or "sticky" red oils when synthesizing dihydropyrimidinones (DHPMs).

The Mechanism: The Biginelli is a three-component acid-catalyzed condensation between EAA, an aldehyde, and urea.[3][4]

  • Old School: HCl/EtOH (Low yield, long times).

  • Modern: Lewis Acid Catalysis (High yield, solvent-free options).

Optimization Strategy: The reaction proceeds via an N-acyliminium ion intermediate. Water is a byproduct; if it is not sequestered or if the catalyst is water-sensitive, the reaction stalls.

Recommended Protocol: Ytterbium Triflate Catalyzed Synthesis This method is superior due to the water-tolerance of lanthanide triflates.

  • Mix: Aldehyde (1.0 eq), EAA (1.0 eq), Urea (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Acetonitrile (or solvent-free at 100°C).

  • Conditions: Reflux 3-5 hours.

  • Workup: Cool to RT. The product often precipitates. If not, add cold water. Recrystallize from EtOH.

FAQ: Why use Lewis Acids over HCl? Strong Brønsted acids (HCl) can cause degradation of sensitive aldehydes and promote side reactions like the Knoevenagel condensation of the aldehyde with two molecules of EAA (bis-adduct), reducing the yield of the desired DHPM.

Module 3: Knoevenagel Condensation Dynamics

The Problem: Incomplete conversion or reversibility when reacting EAA with aldehydes.

The Mechanism: Base-catalyzed attack of EAA on the aldehyde carbonyl, followed by dehydration. This reaction is reversible . Water accumulation pushes the equilibrium back to the starting materials.

Optimization Strategy:

  • Catalyst: Piperidine + Acetic Acid (1:1 ratio). This forms a buffered salt that prevents the pH from becoming too high (which causes side reactions) or too low (which kills the nucleophile).

  • Water Removal: Mandatory.

    • Large Scale: Toluene reflux with Dean-Stark trap.[5]

    • Small Scale: Add 4Å Molecular Sieves directly to the reaction flask.

Protocol: The "Do-It-Right" Knoevenagel

  • Reagents: EAA (1.0 eq), Aldehyde (1.0 eq).

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%).

  • Solvent: Dry Toluene or Ethanol.

  • Water Control: Add activated 4Å Molecular Sieves (1g per mmol).

  • Reaction: Stir at RT (for reactive aldehydes) or Reflux (for electron-rich aldehydes) for 2-6 hours.

Pathway Visualization:

Knoevenagel EAA Ethyl Acetoacetate Enolate Enolate Formation (Base Catalyzed) EAA->Enolate Aldehyde Aldehyde Alcohol Aldol Intermediate Enolate->Alcohol + Aldehyde Elimination Dehydration (-H2O) Alcohol->Elimination Elimination->Alcohol Reversible if Wet! Product Alpha-Beta Unsaturated Product Elimination->Product

Caption: Knoevenagel pathway highlighting the reversibility step controlled by water removal.

Module 4: General Handling & Stability FAQs

Q: My EAA has turned yellow. Is it still good? A: EAA decomposes slowly to form acetone and


 or self-condenses. Distill under reduced pressure (bp 71-74°C at 12 mmHg) before using in sensitive catalytic reactions.

Q: How do I decarboxylate the product after alkylation? A: You cannot decarboxylate the ester directly with heat alone. You must hydrolyze it first.[6]

  • Step 1: Hydrolysis (NaOH/H2O, RT)

    
    
    
    
    
    -keto acid.
  • Step 2: Acidification (HCl) and Heat

    
     Decarboxylation (
    
    
    
    loss).
  • One-pot method: Reflux in dilute

    
     or HCl (Krapcho decarboxylation conditions using NaCl/DMSO can be used for sensitive substrates).
    

Q: I'm getting poly-alkylation. How do I stop at mono-alkylation? A: The mono-alkylated product is actually more acidic (and thus more reactive) than the starting material due to the inductive effect of the alkyl group (if R is electron-withdrawing) or simply due to statistical probability in high concentrations.

  • Fix: Use a slight excess of EAA (1.2 eq) relative to the base and alkyl halide. Unreacted EAA is easily removed by distillation.

References

  • Alkylation Selectivity & HSAB: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Chapter on Aliphatic Nucleophilic Substitution).

  • Solvent Effects in Enolate Alkylation: Specific Solvent Effects in the Alkylation of Enolate Anions. J. Am. Chem. Soc.

  • Biginelli Reaction Optimization: Kappe, C. O. Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[7] Accounts of Chemical Research.

  • Knoevenagel Condensation Troubleshooting: Knoevenagel condensation of beta-keto esters. BenchChem Protocols.[8]

  • Green Chemistry Approaches: Ionic liquids as green solvents for the Knoevenagel condensation. ResearchGate.[9]

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of synthesized Ethyl 5-nitro-2-propylnicotinate

Executive Summary Ethyl 5-nitro-2-propylnicotinate represents a specialized class of nitro-functionalized pyridine derivatives. Its structural architecture—combining a 5-nitro pharmacophore with a lipophilic 2-propyl cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-nitro-2-propylnicotinate represents a specialized class of nitro-functionalized pyridine derivatives. Its structural architecture—combining a 5-nitro pharmacophore with a lipophilic 2-propyl chain on a nicotinate ester core—suggests a dual-potential biological profile. It sits at the intersection of antimicrobial prodrugs (targeting bacterial nitroreductases) and calcium channel modulators (structural analogs to nifedipine-like dihydropyridines, though aromatized).

This guide provides a rigorous validation framework for researchers to characterize this compound. Unlike standard dihydropyridines (DHPs) which are established vasodilators, the aromatic nature of this nicotinate suggests its primary utility may lie in antitubercular or antimicrobial applications, where the nitro group acts as a "warhead" activated by microbial enzymes.

Part 1: Chemical Profile & Mechanism of Action

Structural Logic & SAR Analysis

To validate this compound, one must understand the causality of its design:

  • Ethyl Ester Moiety: Acts as a prodrug element to enhance cellular permeability. Once inside the cell (bacterial or mammalian), esterases likely hydrolyze this to the free acid (5-nitro-2-propylnicotinic acid).

  • 5-Nitro Group: The critical pharmacophore. In bacteria (specifically M. tuberculosis or anaerobes), this group is reduced by type I nitroreductases (NTR) into reactive nitroso/hydroxylamine intermediates that damage DNA.

  • 2-Propyl Group: Increases lipophilicity (

    
    ), facilitating transport across the mycolic acid-rich cell walls of Mycobacteria or lipid bilayers of smooth muscle cells.
    
Putative Mechanism: The Nitro-Activation Pathway

The following diagram illustrates the specific activation pathway required for biological activity, differentiating between host safety (mammalian cells) and pathogen toxicity.

MechanismOfAction Prodrug Ethyl 5-nitro-2-propylnicotinate (Lipophilic Entry) CellWall Cell Membrane/Wall Prodrug->CellWall Hydrolysis Esterase Hydrolysis (Prodrug Activation) CellWall->Hydrolysis FreeAcid 5-nitro-2-propylnicotinic acid Hydrolysis->FreeAcid BactEnzyme Bacterial Nitroreductase (Type I NTR) FreeAcid->BactEnzyme In Bacteria MammEnzyme Mammalian DT-Diaphorase (Oxygen Insensitive) FreeAcid->MammEnzyme In Mammals ReactiveSpecies Reactive Intermediates (Nitroso -> Hydroxylamine) BactEnzyme->ReactiveSpecies DNADamage DNA Strand Breakage (Bactericidal Effect) ReactiveSpecies->DNADamage Clearance Metabolic Clearance (Low Toxicity) MammEnzyme->Clearance Detoxification

Figure 1: Mechanism of Action illustrating the selectivity basis. The nitro-group activation is the primary driver of antimicrobial potency, while differential enzymatic handling in mammals provides a safety window.

Part 2: Comparative Validation Protocols

To publish a robust data set, you must compare Ethyl 5-nitro-2-propylnicotinate against established standards in two distinct domains: Antimicrobial Efficacy and Cytotoxicity .

Domain A: Antimicrobial & Antitubercular Activity

The 5-nitro-pyridine scaffold is historically validated for activity against M. tuberculosis and anaerobic bacteria.

Comparative Standards:

  • Isoniazid (INH): The gold standard for pyridine-based antituberculars.

  • Metronidazole: The standard for nitro-activation mechanism verification.

  • Ciprofloxacin: Broad-spectrum control.

Protocol: Microplate Alamar Blue Assay (MABA) Self-Validating Step: Use a nitroreductase-deficient strain (e.g., M. smegmatis


NTR) as a negative control. If the compound loses potency in this strain, the mechanism (nitro-activation) is confirmed.
  • Preparation: Dissolve Ethyl 5-nitro-2-propylnicotinate in DMSO (Stock 10 mM).

  • Dilution: Serial 2-fold dilutions in 7H9 broth (final range 100

    
    M to 0.19 
    
    
    
    M).
  • Inoculation: Add

    
     CFU/mL of M. tuberculosis H37Rv (or surrogate M. smegmatis).
    
  • Incubation: 7 days at 37°C.

  • Readout: Add Alamar Blue + Tween 80. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.

  • Calculation: Determine MIC

    
     (concentration preventing 90% color change).
    

Data Presentation Template:

CompoundMIC

(

g/mL)
Mechanism Check
Ethyl 5-nitro-2-propylnicotinate [Experimental Value] Target
Isoniazid (Standard)0.05 - 0.2Cell Wall Synthesis
Metronidazole (Standard)>10 (Aerobic) / Low (Anaerobic)Nitro-reduction
Interpretation< 5.0 indicates active hitLoss of activity in

NTR confirms mechanism
Domain B: Mammalian Cytotoxicity (Safety Counter-Screen)

A common failure mode for nitro-compounds is non-specific toxicity. You must prove the compound kills bacteria at concentrations that do not kill human cells.

Comparative Standards:

  • Doxorubicin: Positive toxicity control.

  • Nifedipine: Structural analog control (to check for off-target ion channel toxicity).

Protocol: MTT Viability Assay

  • Cell Line: HepG2 (Liver) or Vero (Kidney) cells.

  • Seeding:

    
     cells/well in 96-well plates; adhere for 24h.
    
  • Treatment: Expose cells to compound (0.1 - 100

    
    M) for 48h.
    
  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate CC

    
     (Cytotoxic Concentration 50%).
    

Selectivity Index (SI) Calculation:



  • Target: SI > 10 is considered a valid drug lead.

Part 3: Secondary Validation (Calcium Channel Modulation)

While less likely to be potent than dihydropyridines, the "propyl-nicotinate" structure requires screening for vasoactivity to rule out cardiovascular side effects (or identify them as a primary feature).

Protocol: Ex Vivo Guinea Pig Ileum Contraction

  • Tissue: Isolated guinea pig ileum segments in Tyrode’s solution.

  • Induction: Induce contraction with K

    
     (depolarization-dependent Ca
    
    
    
    entry).
  • Inhibition: Add cumulative doses of Ethyl 5-nitro-2-propylnicotinate.

  • Comparison: Compare relaxation curves against Nifedipine (Standard L-type blocker).

Part 4: Experimental Workflow Visualization

The following flowchart dictates the logical progression of experiments to ensure resource efficiency. Do not proceed to animal models (In Vivo) without passing the Selectivity Gate.

ValidationWorkflow Start Synthesis & QC (NMR/HPLC >98% Purity) Screen1 Screen 1: Antimicrobial (MIC) Target: M. smegmatis / H37Rv Start->Screen1 Screen2 Screen 2: Cytotoxicity (CC50) Target: HepG2 / Vero Cells Start->Screen2 Decision Calculate Selectivity Index (SI) SI = CC50 / MIC Screen1->Decision Screen2->Decision Fail STOP: Toxicophore (SI < 10) Decision->Fail Low Selectivity Pass PASS: Lead Candidate (SI > 10) Decision->Pass High Selectivity Mechanistic Mechanistic Confirmation (Nitroreductase Assay / Patch Clamp) Pass->Mechanistic

Figure 2: The "Selectivity Gate" workflow. Simultaneous assessment of MIC and CC50 is critical to avoid pursuing toxic compounds.

References

  • Denny, W. A., & Palmer, B. D. (2010). Nitro-based hypoxia-activated prodrugs for cancer therapy. Comprehensive Medicinal Chemistry II. Link

  • Sriram, D., et al. (2009). Synthesis and antitubercular activity of some novel 5-nitro-pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Triggle, D. J. (2007). Calcium channel antagonists: Clinical uses—Past, present and future. Biochemical Pharmacology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Morisawa, Y., et al. (1977). Studies on anticoccidial agents.[1][2] 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of Medicinal Chemistry. Link

Sources

Comparative

Characterization and Validation of 5-Nitro-2-Propoxyaniline (P-4000)

Executive Summary 5-Nitro-2-propoxyaniline , historically known as P-4000 or Ultrasüss , is a nitroaniline derivative characterized by an extreme sweetness potency approximately 4,000 times that of sucrose .[1][2][3] Alt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-2-propoxyaniline , historically known as P-4000 or Ultrasüss , is a nitroaniline derivative characterized by an extreme sweetness potency approximately 4,000 times that of sucrose .[1][2][3] Although banned for food use in the United States (1950) and other jurisdictions due to toxicity concerns, P-4000 remains a critical pharmacological probe in gustatory research.

Unlike common high-potency sweeteners (e.g., Aspartame, Neotame) that primarily target the Venus Flytrap (VFT) domain of the TAS1R2 receptor, P-4000 is distinct in its interaction with the Transmembrane Domain (TMD) of the TAS1R2 subunit. This unique binding mode makes it an essential reference standard for mapping allosteric sites on the sweet taste receptor and studying structure-activity relationships (SAR) of nitro-aromatic compounds.

This guide provides a validated framework for the chemical characterization, functional assessment, and safety handling of P-4000 in a research setting.

Chemical Characterization & Verification

Before use in biological assays, the identity and purity of P-4000 must be rigorously validated. Commercial standards often degrade; therefore, in-house verification is mandatory.

Identity Profile
PropertySpecification
IUPAC Name 5-nitro-2-propoxyaniline
CAS Number 553-79-7
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance Orange crystalline solid
Solubility Low in water (0.136 mg/mL); Soluble in dilute acids, ethanol, DMSO
Melting Point 47.5 – 49.0 °C
Protocol: Analytical Verification

Objective: Confirm structure and purity >98% prior to receptor binding assays.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 300 nm (Nitroaniline absorption).

  • Acceptance Criteria: Single peak with symmetry factor 0.8–1.2; Purity >98% by area integration.

B. Proton NMR Spectroscopy (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Expected Shift Profile (Validation Standard):

    • Propoxy Chain:

      • δ ~1.0 ppm (Triplet, 3H): Terminal methyl (-CH₃).

      • δ ~1.8 ppm (Multiplet, 2H): Methylene linker (-CH₂-).

      • δ ~4.1 ppm (Triplet, 2H): O-Methylene (-O-CH₂-), deshielded by oxygen.

    • Aromatic Ring (1,2,4-substitution pattern):

      • δ ~6.9 ppm (Doublet): Proton at C3 (ortho to propoxy).

      • δ ~7.5 ppm (Doublet of Doublets): Proton at C4 (meta to amino, ortho to nitro).

      • δ ~7.6 ppm (Doublet): Proton at C6 (ortho to amino, ortho to nitro).

    • Amino Group:

      • δ ~5.0–6.0 ppm (Broad Singlet, 2H): -NH₂ protons (exchangeable).

Functional Mechanism: Receptor Interaction

Understanding the binding site is crucial for using P-4000 as a competitive antagonist or probe.

Signaling Pathway

P-4000 activates the Class C GPCR heterodimer TAS1R2/TAS1R3 .

  • Binding Site Specificity: While Neotame and Aspartame bind the extracellular Venus Flytrap (VFT) domain of TAS1R2, P-4000 is hypothesized to interact with the Transmembrane Domain (TMD) of TAS1R2. This allosteric or deep-pocket binding explains its resistance to certain competitive inhibitors that block the VFT.

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by P-4000 binding.

G P4000 P-4000 (Ligand) Receptor TAS1R2 / TAS1R3 (Heterodimer) P4000->Receptor Binds TAS1R2-TMD GProtein Gα-Gustducin (Heterotrimeric G-protein) Receptor->GProtein Activates Effector PLCβ2 (Phospholipase C) GProtein->Effector Stimulates Messenger IP3 (Second Messenger) Effector->Messenger Produces Calcium Intracellular Ca²⁺ Release Messenger->Calcium Triggers ER Release Channel TRPM5 (Cation Channel) Calcium->Channel Activates Signal Membrane Depolarization (Action Potential) Channel->Signal Na+ Influx

Figure 1: Signal transduction pathway of P-4000 via the TAS1R2/TAS1R3 sweet taste receptor.

Comparative Performance Analysis

For drug development professionals evaluating high-potency scaffolds, P-4000 offers unique potency but significant toxicity liabilities compared to modern alternatives.

Performance Matrix
FeatureP-4000 (Nitroaniline) Neotame Sucralose Saccharin
Potency (vs. Sucrose) 4,000x 7,000x – 13,000x600x300x
Primary Binding Site TAS1R2 - TMD TAS1R2 - VFTTAS1R2 - VFTTAS1R2 - VFT
Solubility (Water) Low (0.14 g/L)Moderate (12.6 g/L)High (283 g/L)High (as Na+ salt)
Safety Status Banned (Toxic) FDA Approved (Safe)FDA Approved (Safe)FDA Approved (Safe)
Off-Notes Minimal bitter aftertasteClean profileClean profileMetallic/Bitter
Metabolic Fate Nitro-reduction (Toxic)Ester hydrolysisExcreted unchangedExcreted unchanged
Toxicity & Safety Warning

Critical Alert: P-4000 is not for human consumption.

  • Mechanism of Toxicity: The nitro-aromatic moiety is susceptible to metabolic reduction, leading to reactive intermediates that can cause kidney and liver damage.

  • Historical Data: Chronic feeding studies in rats (1950s) demonstrated renal injury at levels as low as 0.1% in the diet.

  • Handling: Use standard Personal Protective Equipment (PPE) for toxic solids (gloves, mask, eye protection). Dispose of as hazardous chemical waste.

Experimental Protocols: Functional Validation

In Vitro Calcium Flux Assay (HEK293T Cells)

Purpose: To measure the activation of TAS1R2/TAS1R3 by P-4000 relative to Neotame.

Materials:

  • HEK293T cells stably expressing hTAS1R2, hTAS1R3, and Gα15 (promiscuous G-protein).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • P-4000 Stock: 10 mM in DMSO.

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate for 24 hours.

  • Loading: Incubate cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES) for 1 hour at 37°C.

  • Ligand Prep: Prepare serial dilutions of P-4000 (0.1 nM to 100 µM) and Neotame (Control).

  • Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Inject ligands.[4]

    • Record fluorescence (Ex 494 nm / Em 516 nm) for 180 seconds.

  • Analysis: Plot ΔF/F₀ vs. Log[Concentration]. Calculate EC₅₀.

    • Expected Result: P-4000 EC₅₀ ≈ 0.1–0.5 µM (High affinity).

References

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline (Compound Summary). National Library of Medicine. [Link]

  • DuBois, G. E. (2016).[5] Molecular Mechanism of Sweet Taste: TAS1R2 TMD Binding. In Sweetness and Sweeteners: Biology, Chemistry, and Psychophysics.

  • Verkade, P. E., et al. (1946). A New Sweetening Agent: 5-Nitro-2-propoxyaniline. Recueil des Travaux Chimiques des Pays-Bas.
  • Code of Federal Regulations. (1950). Title 21, Section 189.175: Banned substances; P-4000. U.S. Food and Drug Administration.[6] [Link]

  • Jiang, P., et al. (2005).[5] Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry. [Link]

Sources

Safety & Regulatory Compliance

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